6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Description
Molecular Architecture and IUPAC Nomenclature
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine exhibits a complex tetracyclic structure characterized by the fusion of indole and quinazoline ring systems. The International Union of Pure and Applied Chemistry designation for this compound is 6-Methylindolo[1,2-c]quinazolin-12-amine, reflecting its systematic nomenclature based on the core heterocyclic framework. The compound possesses a molecular formula of C16H13N3, indicating the presence of sixteen carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms within its structure.
The molecular architecture features a planar tetracyclic core with a methyl substituent at the 6-position and an amino group at the 12-position. The SMILES notation for this compound is represented as Nc1c2c3ccccc3nc(n2c2c1cccc2)C, which provides a linear encoding of its structural connectivity. This notation reveals the systematic arrangement of the heterocyclic rings and the positioning of functional groups within the molecular framework.
The compound's structural complexity arises from the specific fusion pattern between the indole and quinazoline rings, creating a rigid, conjugated system that influences both its chemical reactivity and physical properties. The presence of three nitrogen atoms distributed across the ring system contributes to the compound's electronic characteristics and potential for hydrogen bonding interactions.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While specific crystallographic data for this compound was not directly available in the examined sources, structural analysis of related indoloquinazoline derivatives provides valuable insights into the conformational characteristics of this compound class. The three-dimensional structure of indoloquinazoline systems typically exhibits a planar or near-planar conformation due to the extensive aromatic conjugation across the fused ring system.
Comparative analysis with structurally related compounds suggests that the tetracyclic core maintains rigidity through the delocalized pi-electron system. The methyl substituent at position 6 and the amino group at position 12 are expected to adopt orientations that minimize steric hindrance while maintaining optimal electronic conjugation with the aromatic system.
Conformational studies of similar indoloquinazoline derivatives indicate that substituent positioning significantly influences the overall molecular geometry. The specific arrangement of functional groups in this compound likely contributes to its distinct chemical behavior and potential biological activity patterns observed in related compounds.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis provides detailed information about the structural features and electronic environment of this compound. Mass spectrometry data confirms the molecular weight of 247.29 daltons, corresponding to the expected molecular formula C16H13N3. The monoisotopic mass is precisely determined as 247.110947427 daltons, providing accurate molecular weight confirmation.
Nuclear magnetic resonance spectroscopy of related indoloquinazoline compounds reveals characteristic chemical shift patterns that can be extrapolated to understand the spectroscopic profile of this compound. Typical proton nuclear magnetic resonance signals for indoloquinazoline systems appear in the aromatic region between 6.8 and 8.8 parts per million, reflecting the highly deshielded nature of protons in the fused aromatic system.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with aromatic carbons typically appearing between 110 and 150 parts per million. The methyl carbon substituent would be expected to appear in the aliphatic region around 10-20 parts per million, while carbons bearing nitrogen substituents show characteristic downfield shifts.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the amino group stretching vibrations, typically appearing around 3300-3500 reciprocal centimeters, and aromatic carbon-hydrogen stretching around 3000-3100 reciprocal centimeters. The conjugated aromatic system would exhibit characteristic carbon-carbon stretching vibrations in the 1400-1600 reciprocal centimeters region.
Thermodynamic Properties and Solubility Profiling
The thermodynamic and solubility characteristics of this compound reflect its molecular structure and intermolecular interaction capabilities. Experimental solubility data indicates a water solubility of 16.4 micrograms per milliliter at physiological conditions with a hydrogen ion concentration corresponding to 7.4. This relatively low aqueous solubility is consistent with the predominantly aromatic character of the compound and limited polar surface area.
The topological polar surface area is calculated as 43.3 square angstroms, indicating moderate polarity concentrated primarily around the nitrogen-containing functional groups. This value suggests limited water solubility but potential for interaction with biological membranes and protein binding sites.
Computational analysis reveals a complexity index of 345, reflecting the intricate structural arrangement of the tetracyclic system. The compound contains 19 heavy atoms, contributing to its molecular complexity and influencing its physical properties. The formal charge is neutral, indicating no ionic character under standard conditions.
The thermodynamic profile suggests that the compound would exhibit moderate lipophilicity, making it suitable for membrane permeation while maintaining sufficient polarity for biological interactions. The presence of the amino group provides opportunities for hydrogen bonding interactions, which could influence both solubility behavior and biological activity patterns.
Storage and handling characteristics indicate stability under standard laboratory conditions, with recommendations for storage at room temperature in appropriate containers. The compound's stability profile supports its utility as a research chemical and potential pharmaceutical intermediate.
Properties
IUPAC Name |
6-methylindolo[1,2-c]quinazolin-12-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-10-18-13-8-4-2-6-11(13)16-15(17)12-7-3-5-9-14(12)19(10)16/h2-9H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDRDSPPIIJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368486 | |
| Record name | 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55338-12-0 | |
| Record name | 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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C–C Bond Formation : A halogenated indole derivative (e.g., 6-methylindole) reacts with a quinazoline precursor (e.g., 2-chloroquinazoline) in the presence of CuI (0.2 mmol), L-proline (0.4 mmol), and KCO (2.0 mmol) in DMF at 150°C for 2 hours.
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C–N Bond Formation : Subsequent addition of Cu(OAc)·HO (0.5 mmol) facilitates intramolecular cyclization, forming the fused ring system.
Key Parameters
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Temperature : 150°C
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Catalyst : CuI/L-proline
Palladium-Catalyzed Cyclization with Arylboronic Acids
Palladium-catalyzed cross-coupling offers a versatile route to introduce aromatic substituents and streamline cyclization. A Pd-based method involves:
Synthetic Pathway
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Indole Formation : Reaction of 2-alkynyltrifluoroacetanilides with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in MeOH at 60°C under oxygen, catalyzed by Pd(OAc) (0.1 mmol) and KPO (2.0 mmol).
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Quinazoline Cyclization : Treatment of the intermediate with dimethylformamide dimethyl acetal (DMFDMA, 5 equiv) in DMF at 100°C for 16 hours, inducing ring expansion and formamide incorporation.
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Amination : Hydrolysis of the formamide group under acidic conditions yields the 12-ylamine substituent.
Optimized Conditions
Cyclocondensation of 6-Methylindole with Amidines
Cyclocondensation leverages the reactivity of 6-methylindole with nitrogen-rich reagents to assemble the quinazoline ring.
Procedure
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Precursor Synthesis : 6-Methylindole is prepared via esterification of indole-6-carboxylic acid using SOCl in ethanol, followed by reduction.
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Cyclocondensation : Reaction of 6-methylindole with benzamidine hydrochloride in refluxing acetic acid (120°C, 8 hours) forms the quinazoline core.
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Nitration and Reduction : Electrophilic nitration at position 12 (HNO, HSO, 0°C) followed by catalytic hydrogenation (H, Pd/C, MeOH) introduces the amine group.
Critical Factors
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Nitration Regioselectivity : Controlled by electron-donating methyl group at position 6.
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Reduction Efficiency : >90% conversion (based on similar nitro reductions).
Sequential [3 + 2] Dipolar Cycloaddition and Ring Expansion
This metal-free approach constructs the indoloquinazoline skeleton through dipolar cycloaddition and thermal rearrangement.
Reaction Steps
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Diazo Intermediate Formation : Treatment of N-Bn-protected isatin-derived tosylhydrazone with NaOH generates a reactive diazo compound.
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[3 + 2] Cycloaddition : Reaction with dimethyl but-2-ynedioate at 80°C produces a spiro-pyrazoline intermediate.
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Ring Expansion : Heating to 100°C induces acyl migration and quinazoline formation.
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Amination : Post-cyclization amination via nucleophilic substitution (e.g., NH, EtOH, 60°C).
Advantages
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Functional Group Tolerance : Compatible with electron-withdrawing and electron-donating substituents.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Reduced forms of the indoloquinazoline structure.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Structural Analogues
Key compounds for comparison include :
Imidazo[4,5-g]quinazolines (e.g., compounds 5–12) : These derivatives feature a triaryl-substituted imidazo-quinazoline core. Unlike 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine, they lack the indole fusion and instead incorporate imidazole rings. Their synthesis involves condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes under catalytic conditions .
6-Arylimino-6H-indolo[2,1-b]quinazolin-12-ones: These compounds, such as 5a–5c, possess a ketone group at position 12 and an arylimino substituent at position 3.
12-Arylindolo[1,2-c]quinazolin-6(5H)-ones : Synthesized via palladium-catalyzed arylation, these derivatives replace the amine at position 12 with a ketone and introduce aryl groups at position 14. This structural variation may alter solubility and metabolic stability .
Pharmacological and Physicochemical Properties
- Bioactivity: While this compound is linked to apoptosis and tumor suppression , imidazo[4,5-g]quinazolines are noted for broader pharmacological applications, including antimicrobial and kinase inhibition . The arylimino derivatives (e.g., 5a–5c) show enhanced electronic properties due to conjugated imino groups, which may improve DNA intercalation or enzyme binding .
- Stability and Solubility : The methyl and amine groups in this compound likely confer moderate polarity, enabling room-temperature storage . In contrast, ketone-containing analogues (e.g., 12-arylindoloquinazolin-6-ones) may exhibit higher crystallinity but reduced aqueous solubility .
Biological Activity
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine (6-MIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and anticancer agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-MIQ has the molecular formula C16H13N3 and a molecular weight of 247.29 g/mol. The compound features a fused indole and quinazoline structure, which is significant for its biological activity. The methyl group at the sixth position of the indole ring and the amine group at the twelfth position of the quinazoline ring contribute to its unique properties and interactions with biological targets.
The primary mechanism by which 6-MIQ exerts its biological effects is through inhibition of specific kinases involved in cell signaling pathways. Kinases are crucial for various cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting these enzymes, 6-MIQ can disrupt cancer cell growth and induce apoptosis in malignant cells .
Biological Activities
Anticancer Activity
Research indicates that 6-MIQ demonstrates significant antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. Its cytotoxicity has been assessed with IC50 values ranging from 2.44 to 9.43 μM in certain studies . The compound's ability to inhibit Aurora kinases and fibroblast growth factor receptors (FGFRs) is particularly noteworthy as these targets are implicated in tumorigenesis.
Kinase Inhibition
6-MIQ has been identified as a potent inhibitor of multiple kinases. Its structural similarity to staurosporine—a natural product known for its kinase inhibitory properties—suggests that it may share similar mechanisms of action. The inhibition profile includes various receptor tyrosine kinases, which are often overactive in cancer cells.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of 6-MIQ on several cancer cell lines. The results indicated that 6-MIQ significantly inhibited cell viability with IC50 values comparable to established anticancer agents .
- Kinase Inhibition Study : Another investigation focused on the compound's selectivity towards specific kinases. It was found that while displaying moderate activity against a range of receptor tyrosine kinases, 6-MIQ exhibited higher selectivity towards Aurora kinases, suggesting potential for targeted cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (μM) | Main Activity |
|---|---|---|---|
| This compound | Indoloquinazoline | 2.44 - 9.43 | Anticancer |
| Staurosporine | Natural product | ~0.5 | Kinase inhibition |
| Other quinazoline derivatives | Quinazoline family | Varies | Anticancer/antimicrobial |
The table compares 6-MIQ with other compounds in terms of structure type, potency (IC50), and main biological activities.
Q & A
Q. What are the key synthetic strategies for preparing 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves palladium-catalyzed indole formation and cyclization. A Pd-catalyzed approach starting from 2-alkynylaniline derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) enables the construction of the indoloquinazoline core . For 6-methyl substitution, modifying the starting material to include methyl groups at the appropriate position is critical. Direct arylation of NH-free indoloquinazolinones with aryl halides (e.g., bromides or iodides) under Pd catalysis allows introduction of aryl/vinyl groups at position 12 . Key factors affecting yield include:
Q. What experimental design principles should be prioritized to optimize synthesis protocols?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For example:
- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., Pd catalyst concentration vs. reaction time) to maximize product purity .
- Failure Analysis : Use Taguchi methods to assess robustness, such as impurities from incomplete cyclization or side reactions with DMF-DMA .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of the indoloquinazoline core and methyl substitution at position 6. Aromatic protons in the quinazoline moiety typically appear as doublets in δ 7.2–8.5 ppm .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
- Melting Point Analysis : Assess purity (>95% purity correlates with sharp melting ranges, e.g., 172–174°C for related derivatives) .
- XRD (if crystalline) : Resolve structural ambiguities in fused-ring systems .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for Pd-catalyzed indoloquinazoline synthesis?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states and intermediates. For example:
- Reaction Path Searches : Identify energetically favorable pathways (e.g., Pd-mediated C–H activation vs. oxidative addition) using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (DMF vs. toluene) using COSMO-RS to explain yield discrepancies .
- Ligand Screening : Predict ligand efficacy (e.g., XPhos vs. PPh₃) via binding energy calculations to optimize catalytic cycles .
Q. How do substituent effects at position 12 influence electronic properties and reactivity?
Methodological Answer:
- Electron-Donating Groups (EDGs) : EDGs (e.g., –OMe) increase electron density at position 12, enhancing nucleophilic aromatic substitution but reducing Pd-mediated coupling efficiency .
- Electron-Withdrawing Groups (EWGs) : EWGs (e.g., –NO₂) improve oxidative addition in Pd catalysis but may destabilize the indoloquinazoline core .
- Systematic Study : Use Hammett plots (σ values) to correlate substituent effects with reaction rates and product stability .
Q. What strategies can address low reproducibility in biological activity studies of derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with controlled substitutions (e.g., 6-methyl vs. 6-CF₃) and test in standardized assays (e.g., kinase inhibition) .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., EGFR kinase) and prioritize high-affinity candidates .
- Batch Consistency : Implement Quality-by-Design (QbD) principles to ensure synthetic reproducibility (e.g., control Pd catalyst residual levels below 50 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
